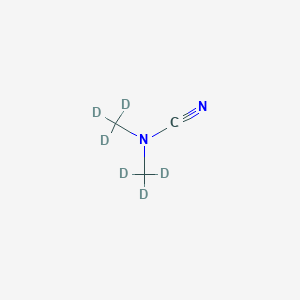

Dimethyl-d6-cyanamide

説明

Contextualization of N,N-Dimethylcyanamide as a Core Chemical Entity

N,N-Dimethylcyanamide, the non-deuterated parent compound, is a versatile and reactive organonitrogen compound. Its structure, featuring a cyanamide (B42294) group attached to two methyl groups, makes it a valuable reagent and building block in organic synthesis. chemicalbook.com It participates in a variety of chemical reactions, including cycloadditions and the synthesis of heterocyclic compounds like 1,3-oxazines, triazoles, and pyrimidines. researchgate.netcardiff.ac.uk The reactivity of N,N-Dimethylcyanamide allows it to act as both a nucleophile and an electrophile, contributing to its utility in constructing complex molecular architectures. It has been employed in the synthesis of aryl amidines and 2-aminopyridines. tcichemicals.com

Rationale for Deuterium (B1214612) Labeling in Chemical and Mechanistic Investigations

The replacement of hydrogen with deuterium, a stable isotope of hydrogen with a neutron in its nucleus, introduces a significant mass change (a doubling of mass) without altering the electronic structure of the molecule. wikipedia.org This mass difference is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium. wikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is typically required to break it. libretexts.org By measuring the change in reaction rate (kH/kD), chemists can gain critical insights into the rate-determining step of a reaction mechanism. wikipedia.orglibretexts.org

Furthermore, deuterium labeling is an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy. synmr.in Deuterium NMR (²H NMR) provides simplified spectra with less complex splitting patterns compared to proton NMR (¹H NMR), allowing for more straightforward analysis of molecular structure and dynamics. numberanalytics.comnumberanalytics.com This technique is highly selective for deuterium-containing species, enabling researchers to track the fate of specific atoms or molecular fragments throughout a reaction. synmr.innumberanalytics.com

Scope and Academic Significance of Research on Dimethyl-d6-cyanamide

The use of this compound, with its six deuterium atoms replacing the hydrogens on the two methyl groups, allows researchers to probe reactions involving the dimethylamino moiety. sigmaaldrich.comsigmaaldrich.com By incorporating this labeled compound into synthetic pathways, chemists can utilize techniques like KIE studies and ²H NMR to investigate reaction mechanisms with a high degree of precision. acs.orgsigmaaldrich.com For instance, it can be used in mechanistic studies of acid-catalyzed reactions. sigmaaldrich.com The academic significance of this compound lies in its ability to provide detailed information that is often inaccessible with its non-deuterated counterpart. This knowledge is crucial for the rational design of new synthetic methods, the optimization of reaction conditions, and a deeper fundamental understanding of chemical reactivity.

Properties of this compound and N,N-Dimethylcyanamide

| Property | This compound | N,N-Dimethylcyanamide |

| CAS Number | 72142-88-2 sigmaaldrich.comchemicalbook.com | 1467-79-4 chemical-suppliers.euchembk.com |

| Molecular Formula | C₃D₆N₂ chemical-suppliers.eu | C₃H₆N₂ chemical-suppliers.euchembk.com |

| Molecular Weight | 76.13 g/mol sigmaaldrich.comchemical-suppliers.eu | 70.09 g/mol chemical-suppliers.eu |

| Density | 0.941 g/mL at 25 °C sigmaaldrich.comchemical-suppliers.eu | 0.867 g/mL at 25 °C chemical-suppliers.euchembk.com |

| Boiling Point | Not specified | 161-163 °C chemical-suppliers.eu |

| Refractive Index | n20/D 1.4076 sigmaaldrich.comchemicalbook.com | n20/D 1.41 chemicalbook.comchembk.com |

| Isotopic Purity | 99 atom % D sigmaaldrich.comsigmaaldrich.com | Not applicable |

Structure

3D Structure

特性

IUPAC Name |

bis(trideuteriomethyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGOUCJGXNLJNL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C#N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583540 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72142-88-2 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72142-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl D6 Cyanamide

Design and Synthesis of Deuterated Methyl Precursors

The foundational step in the synthesis of Dimethyl-d6-cyanamide is the preparation of a suitable deuterated methyl precursor. This precursor provides the fully deuterated methyl groups, (CD₃)₂, that are characteristic of the target molecule. A common and effective strategy involves the use of deuterated methylating agents.

One practical approach starts with the synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) hydrochlorides, which serve as crucial intermediates. researchgate.net A method has been developed using Boc-benzylamine as the starting material, which reacts with a deuterated methylation reagent like TsOCD₃ (trideuteromethyl p-toluenesulfonate). researchgate.net This reaction, carried out at low temperatures in the presence of a strong base such as sodium hydride (NaH) or n-butyllithium, yields the N-deuteromethylated product. researchgate.net Subsequent removal of the Boc and benzyl (B1604629) protecting groups affords the desired deuterated methylamine or dimethylamine. researchgate.net This method is advantageous as it minimizes the formation of tri-substituted and tetra-substituted byproducts, which simplifies purification. researchgate.netgoogle.com

Another approach to generating deuterated methyl groups is through the use of reagents like 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT). nih.gov This reagent, inspired by the biological methylating agent S-adenosylmethionine (SAM), allows for the selective d3-methylation of various molecules under mild conditions with excellent functional group compatibility. nih.gov

The synthesis of the deuterated methylating agents themselves is a critical preliminary step. For instance, trimethyloxosulphonium iodide-d9 (TMSOI-d9) can be prepared by first synthesizing the non-deuterated salt and then recrystallizing it with an excess of D₂O. thieme-connect.com This provides a source for the trideuteromethyl group. thieme-connect.com

The choice of the deuterated precursor is critical as it directly impacts the efficiency and isotopic purity of the final this compound.

Isotopic Incorporation Strategies in Cyanamide (B42294) Formation

Once a suitable deuterated dimethylamine or a precursor is synthesized, the next crucial step is the introduction of the cyano group (-CN) to form this compound. This transformation can be achieved through several cyanation strategies.

A common method for the synthesis of cyanamides involves the reaction of a secondary amine with a cyanating agent. For the synthesis of this compound, deuterated dimethylamine would be reacted with a reagent like cyanogen (B1215507) bromide (BrCN) or cyanogen chloride (ClCN). However, due to the high toxicity of cyanogen halides, alternative methods are often preferred. researchgate.net

One such alternative is a one-pot oxidation-cyanation method. This procedure can utilize less hazardous reagents to generate the electrophilic cyanating species in situ. researchgate.net For example, N-chlorosuccinimide and a cyanide source like zinc cyanide (Zn(CN)₂) can be used for the cyanation of primary and secondary amines. researchgate.net

Another innovative approach involves the use of dimethylformamide (DMF) as a source of the cyano group. rsc.org Palladium-catalyzed cyanation of certain substrates can proceed using DMF as both the solvent and the "CN" source. rsc.org Isotopic labeling studies have confirmed that the carbon and nitrogen atoms of the cyano group can be derived from DMF. rsc.org To produce this compound using such a method, one would need to start with a deuterated form of DMF, specifically N,N-bis(trideuteriomethyl)formamide-d1.

The selection of the cyanation method depends on factors such as the scale of the synthesis, the availability and cost of reagents, and the desired purity of the final product.

Purification and Isotopic Enrichment Analysis Techniques

Following the synthesis, purification of this compound and verification of its isotopic enrichment are paramount to ensure the quality of the final product.

Achieving high deuterium (B1214612) purity is a critical aspect of synthesizing isotopically labeled compounds. nih.gov Suboptimal isotopic purity of reagents or inefficient labeling reactions can lead to under-deuteration. nih.gov Therefore, purification methods are employed to remove any non-deuterated or partially deuterated species.

Standard purification techniques in organic chemistry are applicable here. These include:

Distillation: Given that this compound is a liquid with a boiling point, distillation can be an effective method for purification, separating it from less volatile impurities.

Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate the desired deuterated compound from any byproducts or starting materials. buchem.com

Recrystallization: If the product is a solid at a certain temperature or can be derivatized to a solid, recrystallization can be a powerful technique for enhancing purity.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of chemical and isotopic purity.

The determination of isotopic purity is a crucial final step to confirm the success of the synthesis. rsc.org Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. rsc.orgnih.gov

Proton NMR (¹H NMR): In a highly deuterated compound like this compound, the signals in the ¹H NMR spectrum should be significantly diminished or absent in the regions corresponding to the methyl protons. The presence of any residual signals can be used to quantify the amount of non-deuterated impurity. nih.gov

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions. nih.gov

Carbon-13 NMR (¹³C NMR): The coupling patterns between carbon and deuterium can also provide information about the extent of deuteration.

A combination of ¹H NMR and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov These analytical methods, when used in conjunction, provide a comprehensive picture of the isotopic purity of the synthesized this compound. rsc.org

Advanced Spectroscopic Characterization of Dimethyl D6 Cyanamide

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the specific vibrational modes within a molecule. For Dimethyl-d6-cyanamide, the focus is on the C-D and C≡N modes and the shifts observed upon isotopic substitution.

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its functional groups. The C-D (deuterium-carbon) stretching and bending vibrations replace the C-H vibrations of the non-deuterated analogue. The C≡N (nitrile) stretching vibration is also of significant interest.

C-D Vibrations: The C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a significant shift from the typical C-H stretching region of 2800-3000 cm⁻¹. This shift is a direct consequence of the heavier mass of deuterium (B1214612) compared to protium (B1232500). The C-D bending and rocking modes will also be shifted to lower frequencies compared to the corresponding C-H modes in N,N-Dimethylcyanamide.

C≡N Vibration: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the infrared spectrum, typically in the range of 2210-2270 cm⁻¹. In this compound, the electronic environment of the cyano group is slightly altered by the deuterated methyl groups, which can lead to a small but discernible shift in the C≡N stretching frequency compared to the non-deuterated compound. Studies on related cyanamide (B42294) complexes have shown that the ν(C≡N) band can shift to higher frequencies upon coordination to a metal center, indicating an electrophilic activation of the cyanamide ligand. rsc.org

A representative, though not experimentally verified for this specific molecule, compilation of key vibrational modes is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-D Stretch (asymmetric) | ~2240 |

| C-D Stretch (symmetric) | ~2130 |

| C≡N Stretch | ~2220 |

| CD₃ Deformation (asymmetric) | ~1050 |

| CD₃ Deformation (symmetric) | ~980 |

| C-N Stretch | ~1180 |

This table is illustrative and based on typical values for deuterated methyl groups and cyanamides. Actual experimental values may vary.

The most direct consequence of isotopic substitution in vibrational spectroscopy is the shift in the frequency of the vibrational modes involving the substituted atom. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. The replacement of hydrogen with deuterium nearly doubles the reduced mass of the C-H/C-D oscillator, leading to a predictable decrease in the vibrational frequency.

The assignment of vibrational bands to specific molecular motions is often complex. In the case of this compound, the comparison of its spectrum with that of N,N-Dimethylcyanamide is a primary method for band assignment. The significant frequency shifts upon deuteration allow for the unambiguous identification of modes involving the methyl groups. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate theoretical vibrational frequencies and aid in the assignment of complex spectra. researchgate.net

A comparative analysis of the infrared and Raman spectra of this compound and its non-deuterated counterpart, N,N-Dimethylcyanamide, highlights the effects of isotopic labeling.

| Vibrational Mode | N,N-Dimethylcyanamide (cm⁻¹) nih.gov | This compound (Expected, cm⁻¹) | Isotopic Shift (cm⁻¹) |

| C-H/C-D Stretch (asymmetric) | ~2930 | ~2240 | ~ -690 |

| C-H/C-D Stretch (symmetric) | ~2860 | ~2130 | ~ -730 |

| C≡N Stretch | ~2225 | ~2220 | ~ -5 |

| CH₃/CD₃ Deformation (asymmetric) | ~1450 | ~1050 | ~ -400 |

| CH₃/CD₃ Deformation (symmetric) | ~1360 | ~980 | ~ -380 |

This table presents a comparative view with expected values for the deuterated compound based on known isotopic effects. The data for N,N-Dimethylcyanamide is sourced from available spectral databases. nih.gov

The most dramatic shifts are observed for the stretching and bending modes of the methyl groups. The C≡N stretching frequency is only slightly affected, indicating that its vibrational mode is not strongly coupled with the methyl group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ²H and ¹³C NMR are particularly informative.

Deuterium NMR is a direct method to observe the deuterated sites in a molecule. huji.ac.il The ²H nucleus has a spin I=1, which results in broader signals compared to proton (¹H) NMR. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR.

In this compound, a single resonance is expected in the ²H NMR spectrum, corresponding to the six equivalent deuterium atoms of the two CD₃ groups. The chemical shift would be very similar to the proton chemical shift of the methyl groups in N,N-Dimethylcyanamide, which is approximately 2.8 ppm. The presence of this signal would confirm the successful deuteration of the methyl groups. magritek.com

The ¹³C NMR spectrum of this compound provides information about the carbon framework. Two distinct signals are expected: one for the carbon atoms of the deuterated methyl groups and one for the nitrile carbon.

Isotopic Shift: Deuteration typically causes a small upfield shift (to lower ppm values) in the ¹³C NMR chemical shift of the directly attached carbon and, to a lesser extent, of adjacent carbons. This is known as the deuterium isotope effect on ¹³C chemical shifts. rsc.org For the CD₃ carbons in this compound, a slight upfield shift is anticipated compared to the CH₃ carbons in the non-deuterated molecule.

C-D Coupling: The signal for the CD₃ carbons will be split into a multiplet due to coupling with the deuterium nuclei. Since deuterium has a spin of 1, the multiplicity follows the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is their spin. For a CD₃ group, this results in a septet (2 * 3 * 1 + 1 = 7). The C-D one-bond coupling constant (¹J_C-D) is significantly smaller than the corresponding ¹J_C-H coupling constant.

The nitrile carbon signal is also expected to show a small upfield isotopic shift and may exhibit a small two-bond coupling to the deuterium atoms (²J_C-D).

| Carbon Atom | N,N-Dimethylcyanamide (¹³C Chemical Shift, ppm) | This compound (Expected ¹³C Chemical Shift, ppm) | Expected Multiplicity |

| -CH₃ / -CD₃ | ~36.5 | ~36.0 | Septet |

| -C≡N | ~118.0 | ~117.8 | Singlet (or narrow multiplet) |

This table provides expected ¹³C NMR data for this compound based on typical values for N,N-Dimethylcyanamide and known deuterium isotope effects. Actual experimental values may vary.

Proton (¹H) NMR Studies of Residual Protons and Exchange Phenomena

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the isotopic purity of deuterated compounds like this compound. While the goal of deuteration is to replace all ¹H atoms with ²H (deuterium) atoms, complete substitution is rarely achieved. Consequently, ¹H NMR spectra of this compound are primarily focused on the analysis of residual proton signals. rsc.org

The residual protons exist in the methyl groups as -CHD₂. The signal for these protons typically appears as a quintet (a 1:2:3:2:1 pattern) due to coupling with the two deuterium atoms (spin I=1). The chemical shift of this residual signal is expected to be slightly upfield from the corresponding non-deuterated dimethylcyanamide (B106446) signal due to the isotopic effect of deuterium. washington.edu The integration of this residual proton signal against a known internal standard allows for the quantitative determination of the degree of deuteration. For instance, a compound with 99 atom % D would show a very small residual proton signal. fishersci.comsigmaaldrich.com

Hydrogen-deuterium (H-D) exchange studies can also be performed using ¹H NMR to investigate the presence of labile protons and the stability of the C-D bonds. researchgate.net In such an experiment, the deuterated compound is dissolved in a protic solvent, such as H₂O, or a solvent containing exchangeable protons, and the spectrum is monitored over time. For this compound, which lacks easily exchangeable protons like those in hydroxyl or amine groups, such studies would primarily serve to confirm the high stability of the C-D bonds under specific conditions, as no significant exchange is expected. core.ac.uk The observation of any new signals or changes in existing signals could indicate unexpected reactivity.

Table 1: Representative ¹H NMR Data for Residual Protons in Deuterated Solvents This table provides examples of chemical shifts for residual protons in common deuterated solvents, which helps in identifying solvent peaks versus actual sample residual protons. washington.edupitt.edu

| Solvent | Residual Proton Signal | Chemical Shift (δ, ppm) | Multiplicity |

| Acetone-d6 | (CD₃)₂CO | 2.05 | Quintet |

| Acetonitrile-d3 | CD₃CN | 1.94 | Quintet |

| Chloroform-d | CDCl₃ | 7.26 | Singlet |

| Dimethyl Sulfoxide-d6 | (CD₃)₂SO | 2.50 | Quintet |

| Methanol-d4 | CD₃OD | 3.31 | Quintet |

| Deuterium Oxide | D₂O | 4.79 | Singlet (HDO) |

Note: The chemical shift of H₂O/HDO is highly dependent on temperature, pH, and solute concentration. pitt.edu

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides information on the molecular weight, elemental composition, isotopic enrichment, and molecular structure. mdpi.comnih.gov Various MS techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are employed to gain a comprehensive understanding of the compound.

High-Resolution Mass Spectrometry for Precise Isotopic Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition and successful deuteration of this compound. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. nih.gov

For this compound, with the molecular formula C₃D₆N₂, HRMS is used to verify the presence of six deuterium atoms by comparing the experimentally measured precise mass with the theoretically calculated mass. The excellent mass accuracy of HRMS provides high confidence in the identity and isotopic purity of the synthesized molecule. mdpi.com

Table 2: Calculation of Precise Monoisotopic Mass for this compound (C₃D₆N₂)

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 3 | 12.000000 | 36.000000 |

| Deuterium | ²H (D) | 6 | 2.014102 | 12.084612 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Total | 76.090760 |

The experimentally determined monoisotopic mass from an HRMS analysis should closely match the calculated value of 76.090760 Da.

Fragmentation Pathway Analysis of Deuterated Molecular Ions

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. In the case of this compound, the deuterium labeling serves as a powerful probe for elucidating the fragmentation mechanisms of its molecular ion. dokumen.pub When the molecular ion of this compound, [(CD₃)₂NCN]⁺˙, is formed (e.g., by electron ionization), it can undergo various fragmentation reactions.

Common fragmentation pathways for similar amine compounds involve the loss of a methyl radical or cleavage of C-N bonds. The deuterium labeling helps to track the atoms during these processes. For example, the loss of a deuterated methyl radical (•CD₃) would result in a fragment ion at m/z 58. Another possible fragmentation could involve the loss of deuterated hydrocyanic acid (DCN), leading to a fragment at m/z 48. By comparing the fragmentation pattern of this compound with its non-deuterated analogue, the pathways can be confirmed. nist.gov

Table 3: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Proposed Fragment | Formula | m/z (Calculated) | Fragmentation Pathway |

| Molecular Ion | [C₃D₆N₂]⁺˙ | 76.09 | Ionization of the parent molecule |

| Loss of •CD₃ | [C₂D₃N₂]⁺ | 58.06 | α-cleavage, loss of a deuterated methyl radical |

| Loss of DCN | [C₂D₅N]⁺˙ | 48.08 | Rearrangement and loss of deuterated hydrocyanic acid |

| Deuterated Methyl Cation | [CD₃]⁺ | 18.03 | Cleavage of the C-N bond |

| Cyanonitrene Radical Cation | [CN₂]⁺˙ | 40.01 | Complex rearrangement |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a definitive technique for structural elucidation that involves multiple stages of mass analysis. nationalmaglab.org In a typical MS/MS experiment for this compound, the molecular ion (the "precursor ion," e.g., m/z 76) is first isolated from all other ions. This isolated precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting "product ions" are then mass-analyzed and detected. nih.govnih.gov

This process establishes a direct relationship between a precursor ion and its fragments, providing unambiguous structural confirmation. For example, selecting the m/z 76 ion of this compound and observing product ions at m/z 58 and m/z 48 would confirm the fragmentation pathways proposed in the previous section. kaust.edu.sa This parent-daughter relationship is highly specific and is a cornerstone of modern structural analysis, offering greater certainty than single-stage mass spectrometry. mdpi.com The specific fragmentation patterns observed in the MS/MS spectrum serve as a fingerprint for the molecule's structure.

Computational and Theoretical Investigations of Dimethyl D6 Cyanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing insights into molecular properties. acs.orglatrobe.edu.au DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-31G(d) or larger, are commonly employed for their balance of accuracy and computational cost. latrobe.edu.aunih.gov

A foundational step in any computational study is to find the molecule's most stable three-dimensional structure, known as geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding equilibrium bond lengths, bond angles, and dihedral angles.

For Dimethyl-d6-cyanamide, the geometry would be optimized to find the lowest energy conformation. The primary structural difference from its hydrogenated counterpart would be the C-D bonds in the methyl groups being slightly shorter and stronger than the C-H bonds, a result of the heavier deuterium (B1214612) isotope having a lower zero-point vibrational energy. Electronic structure analysis would then reveal the distribution of electrons within the molecule, including properties like dipole moment and partial atomic charges. These calculations would show how deuteration subtly alters the electron density across the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table is illustrative, based on typical results from DFT calculations, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C≡N | ~ 1.16 Å |

| Bond Length | N-C (cyano) | ~ 1.35 Å |

| Bond Length | N-C (methyl) | ~ 1.46 Å |

| Bond Length | C-D (methyl) | ~ 1.09 Å |

| Bond Angle | C-N-C (methyls) | ~ 117° |

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nist.gov This analysis is crucial for interpreting experimental spectra and confirming the structure of the synthesized molecule.

For this compound, the most significant changes compared to the non-deuterated version would be seen in the vibrational modes involving the deuterated methyl groups. The C-D stretching frequencies would appear at significantly lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹). Bending and rocking modes involving deuterium would also shift to lower frequencies. A 1974 study investigated the vibrational spectrum of dimethylcyanamide (B106446) and two of its deuterium-substituted isotopes, providing valuable experimental data that could be used to validate and refine these theoretical predictions. iaea.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes (Illustrative) This table illustrates the expected shifts upon deuteration. Specific calculated values for the d6 isotopologue are not available.

| Vibrational Mode | Expected Frequency (Dimethylcyanamide) | Expected Frequency (this compound) |

|---|---|---|

| C≡N Stretch | ~2215 cm⁻¹ | ~2215 cm⁻¹ |

| CH₃ Asymmetric Stretch | ~2950 cm⁻¹ | N/A |

| CD₃ Asymmetric Stretch | N/A | ~2250 cm⁻¹ |

| CH₃ Symmetric Stretch | ~2870 cm⁻¹ | N/A |

| CD₃ Symmetric Stretch | N/A | ~2100 cm⁻¹ |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. ossila.com The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. latrobe.edu.au

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. uwo.ca MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of a solvent. chemrxiv.orgnih.gov

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as in a liquid state or in solution. By simulating a large number of this compound molecules together or with solvent molecules (e.g., water, DMSO), one can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

These simulations can reveal how the subtle changes in vibrational modes and dipole moment upon deuteration affect the strength and nature of intermolecular forces, such as van der Waals interactions and dipole-dipole forces. This would be important for understanding differences in physical properties like boiling point, density, and solubility between this compound and its non-deuterated counterpart.

Mechanistic Studies and Chemical Reactivity of Dimethyl D6 Cyanamide

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

The deuterium kinetic isotope effect is a sensitive probe for determining the rate-determining step of a reaction and for characterizing the geometry of the transition state. The mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to differences in the zero-point vibrational energies of C-H and C-D bonds. As a result, bonds to deuterium are stronger and are broken more slowly than bonds to hydrogen, giving rise to a primary kinetic isotope effect (kH/kD > 1).

Probing Rate-Determining Steps in Reaction Mechanisms

The magnitude of the primary deuterium KIE can provide significant insight into whether a C-H bond is cleaved in the rate-determining step of a reaction. In reactions involving Dimethyl-d6-cyanamide, a significant KIE would be observed if the abstraction of a deuterium atom from one of the methyl groups is the slowest step. For instance, in a hypothetical base-promoted elimination reaction where a methyl deuteron (B1233211) is removed, the rate of the reaction with this compound would be measurably slower than that of its non-deuterated counterpart.

| Reaction Type | Expected kH/kD | Implication for Rate-Determining Step |

| C-D bond cleavage | > 1 (typically 2-7) | C-D bond breaking is rate-determining |

| No C-D bond cleavage | ~ 1 | C-D bond breaking is not rate-determining |

Elucidation of Transition State Structures through KIE Analysis

The value of the KIE can also offer information about the symmetry and nature of the transition state. A maximal KIE is typically observed for a symmetric transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. A smaller KIE may suggest either an "early" or a "late" transition state, where the C-H/C-D bond is only partially broken. Secondary kinetic isotope effects, where the deuterated bond is not broken but is located near the reaction center, can also provide information about changes in hybridization or steric environment at the transition state.

Role in Organic Transformation Mechanisms

The use of this compound as a mechanistic probe extends to a variety of organic reactions, allowing for the detailed tracking of the fate of the deuterated methyl groups.

Tracing Carbon-Deuterium Bond Activation and Cleavage

In reactions catalyzed by transition metals, this compound can be employed to investigate the mechanism of C-D bond activation. By analyzing the distribution of deuterium in the products and any recovered starting material, researchers can determine whether the C-D bond cleavage is reversible or irreversible and can identify the specific metallic species responsible for the activation.

Participation in Nucleophilic Addition and Rearrangement Reactions

While the deuterium atoms in this compound are not directly involved in nucleophilic attack on the cyano group, their presence can influence the reaction through secondary kinetic isotope effects. In rearrangement reactions, the deuterated methyl groups can act as tracers to follow the migration of the dimethylamino group. For example, in a hypothetical thermal rearrangement, the position of the CD₃ groups in the product would reveal the pathway of the molecular reorganization.

| Reaction Type | Mechanistic Insight from this compound |

| Nucleophilic Addition | Measurement of secondary KIEs to probe transition state structure. |

| Rearrangement | Tracing the movement of the dimethylamino group. |

This table provides illustrative examples of how this compound could be used in mechanistic studies.

Investigation of Isotope Scrambling and Exchange Processes

In certain reaction conditions, particularly in the presence of strong acids or bases, or on certain catalytic surfaces, the deuterium atoms of this compound may undergo exchange with protons from the solvent or other reagents. Observing such isotope scrambling provides valuable information about the reversibility of certain steps and the presence of intermediates that can facilitate H/D exchange. For example, the formation of a transient iminium ion could lead to the exchange of alpha-deuterons with protons from the medium.

Advanced Applications of Dimethyl D6 Cyanamide in Chemical Research

Analytical Method Development and Validation

The development of robust and reliable analytical methods is fundamental to chemical research. Dimethyl-d6-cyanamide plays a critical role in this area, particularly in methods requiring high accuracy and precision.

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is often used to improve the accuracy and precision of the results. rsc.org An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but provides a signal that can be clearly distinguished from the analyte's signal. nih.gov

Deuterated compounds like this compound are considered the gold standard for use as internal standards in mass spectrometry. lcms.cz It has nearly identical chemical and physical properties to the non-deuterated dimethylcyanamide (B106446), meaning it co-elutes during chromatography and experiences similar effects from the sample matrix and ionization process. However, due to the six deuterium (B1214612) atoms, it has a mass-to-charge ratio (m/z) that is 6 units higher than the analyte. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously. wa.gov

By adding a known amount of this compound to each sample before processing, any variations in extraction efficiency, injection volume, or instrument response can be corrected. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This stable isotope dilution method significantly reduces analytical errors and enhances the reliability of quantification. nih.gov A similar approach using deuterated d6-dimethyl sulfate (B86663) (d6-DMS) as an internal standard has proven effective for quantifying trace levels of DMS, demonstrating the power of this technique in overcoming complex matrix interference and achieving high sensitivity and accuracy. researchgate.net

Table 1: Properties of this compound for Mass Spectrometry The table below summarizes the key properties that make this compound an excellent internal standard for mass spectrometry applications.

| Property | Value/Description | Significance in MS Applications |

| Linear Formula | (CD₃)₂NCN | Indicates the position of the deuterium labels on the two methyl groups. |

| Molecular Weight | 76.13 | Higher than the non-deuterated analog (70.09 g/mol ). |

| Mass Shift | M+6 | Provides a clear separation in the mass spectrum from the M+0 analyte, preventing signal overlap. |

| Isotopic Purity | 99 atom % D | High purity ensures minimal interference from partially deuterated or non-deuterated species, leading to more accurate quantification. |

| Chemical Behavior | Nearly identical to dimethylcyanamide | Ensures it behaves consistently with the analyte during sample preparation and chromatographic separation. |

Beyond its role as a quantification standard, this compound is also employed as a tracer to evaluate the robustness and reproducibility of an analytical method. Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

In this application, this compound is added to a sample matrix at the very beginning of the analytical workflow. The sample is then processed under slightly varied conditions, such as different extraction times, pH values, or solvent compositions. The recovery of the deuterated tracer is precisely measured at the end of the process. Consistent recovery of this compound across these variations indicates that the method is robust and that minor procedural fluctuations are unlikely to impact the final results. This validation step is crucial for ensuring that a method can be reliably transferred between different laboratories or instruments and will produce consistent results over time. researchgate.net

Contributions to Reaction Pathway Elucidation

Understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is a central goal of organic chemistry. Isotopically labeled compounds are indispensable tools for these investigations, and this compound provides a clear window into the behavior of the dimethylamino group in chemical transformations.

The six deuterium atoms on this compound serve as stable, non-radioactive labels. When this compound is used as a reactant or substrate, the fate of the deuterated methyl groups can be tracked throughout the reaction. By analyzing the mass of the products and intermediates using mass spectrometry, chemists can determine whether the (CD₃)₂N- moiety was transferred intact, or if any deuterium atoms were exchanged or lost.

This technique, known as isotopic labeling, provides direct evidence for proposed mechanistic steps. For instance, if a reaction involves the transfer of the entire dimethylamino group to another molecule, the product will show a mass increase corresponding to the full (CD₃)₂N group. Conversely, if the mechanism involves a step where a proton is removed from a methyl group, the loss of a deuterium atom would be observed, providing crucial evidence for that pathway. This approach is fundamental to mechanistic studies, including those involving hydrogen-deuterium exchange. researchgate.net

Many important organic reactions proceed through complex, multi-step pathways involving reactive intermediates that are difficult to isolate or observe directly. youtube.com Cyanamides are known to participate in a variety of complex transformations, including cycloadditions and radical cascade reactions. nih.govmdpi.com

In such cases, this compound can be used to unravel the entire reaction sequence. By running the reaction with the deuterated starting material and analyzing the final products, chemists can deduce the transformations the labeled part of the molecule has undergone. This information helps to confirm or refute proposed pathways. For example, in a molecular rearrangement, tracking the final position of the deuterated methyl groups can conclusively establish the nature of the atomic shifts that occurred, providing insights that would be difficult to obtain by any other means.

Development of Deuterated Standards for Mechanistic Research

The reliability of any mechanistic study using isotopic labeling hinges on the quality and characterization of the deuterated standard itself. The development and availability of high-purity standards like this compound are therefore critical for advancing mechanistic research.

Table 2: Research Applications of this compound This table outlines the primary research areas where this compound is applied and the key findings or advantages it offers.

| Research Area | Application | Key Findings/Advantages |

| Quantitative Analytics | Internal Standard for GC-MS & LC-MS | Improves accuracy and precision by correcting for sample loss and matrix effects. Enables reliable quantification via stable isotope dilution. nih.govresearchgate.net |

| Method Validation | Tracer Compound | Assesses method robustness and reproducibility by tracking recovery under varied analytical conditions. |

| Mechanistic Chemistry | Isotopic Labeling Tracer | Allows for the mapping of atom transfer processes by tracking the deuterated (CD₃)₂N moiety through reaction pathways. |

| Organic Synthesis | Mechanistic Probe | Helps elucidate complex, multi-step reaction sequences, such as rearrangements and cycloadditions, by analyzing the isotopic signature of products. mdpi.com |

Future Directions and Emerging Research Avenues for Dimethyl D6 Cyanamide

Integration with In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

The study of chemical reactions as they occur is critical for understanding kinetics, identifying transient intermediates, and elucidating complex mechanisms. In situ spectroscopic techniques are indispensable for these real-time analyses. The unique vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds make Dimethyl-d6-cyanamide an excellent candidate for such studies.

The integration of this compound with techniques like in situ Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide unprecedented mechanistic insights. acs.orgacs.org In Raman spectroscopy, the C-D stretching and bending modes appear in a region of the spectrum that is typically less congested, allowing for clearer observation of the ligand's behavior during a reaction without interference from other C-H containing species. acs.org For instance, in studies of heterogeneously catalyzed reactions, SERS could be used to monitor the adsorption and transformation of this compound on a catalyst surface in real time.

Similarly, deuterium (B1214612) (²H) NMR spectroscopy offers a distinct window into molecular dynamics. By monitoring changes in the deuterium signal of this compound, researchers could track the fate of the methyl groups during a reaction, providing direct evidence for bond activation or decomposition pathways.

Potential In Situ Spectroscopic Applications for this compound:

| Spectroscopic Technique | Potential Application | Information Gained |

| In Situ Raman/SERS | Monitoring surface reactions in heterogeneous catalysis. | Real-time tracking of ligand adsorption, bond cleavage, and surface intermediate formation. acs.org |

| In Situ NMR (²H NMR) | Studying reaction kinetics and mechanisms in solution. | Quantitative analysis of reaction rates and identification of deuterated intermediates and products. acs.org |

| In Situ Infrared (IR) | Investigating coordination changes in organometallic complexes. | Observation of shifts in C-D and C≡N vibrational frequencies upon coordination to a metal center. |

Exploration in Catalysis and Coordination Chemistry as a Deuterated Ligand

Substituted cyanamides are known to act as versatile ligands in coordination chemistry, capable of binding to metal centers through either the amine or the nitrile nitrogen atom. nih.gov The use of this compound as a deuterated ligand introduces the kinetic isotope effect (KIE) as a tool to enhance catalyst performance and longevity.

Research has shown that replacing C-H bonds with C-D bonds at positions susceptible to oxidative degradation can significantly increase a catalyst's lifetime. researchgate.net This is because the C-D bond is stronger than the C-H bond, making it more resistant to cleavage. In the context of oxidation catalysis, where ligands can be degraded by reactive oxygen species, employing this compound could lead to more robust and efficient catalytic systems. researchgate.net Such deuterated complexes show significant improvements in catalytic performance compared to their non-deuterated counterparts. researchgate.net

Furthermore, the coordination of this compound to transition metals could be explored to synthesize novel complexes with unique electronic and steric properties. The selectivity observed in deuterium incorporation provides valuable information on the coordination mode of the ligand. nih.gov The altered vibrational modes of the deuterated ligand can also serve as a spectroscopic probe to study the metal-ligand bond and the electronic environment of the metal center.

Key Research Goals in Catalysis and Coordination Chemistry:

Synthesis of Novel Complexes: Synthesizing and characterizing coordination complexes of transition metals with this compound as a ligand.

Catalyst Stability Studies: Comparing the stability and turnover numbers of catalysts bearing this compound ligands against their non-deuterated analogues, particularly in oxidation reactions.

Mechanistic Probes: Using the deuterium label to track the ligand's role and fate in catalytic cycles through isotopic tracing experiments.

Advanced Computational Modeling for Predictive Reactivity and Spectroscopy

Computational chemistry provides a powerful framework for predicting molecular properties and rationalizing experimental observations. Advanced computational modeling, such as Density Functional Theory (DFT), can be applied to this compound to gain a deeper understanding of its behavior.

These computational methods can be used to predict the vibrational spectra (IR and Raman) of this compound and its metal complexes. By comparing calculated spectra with experimental data, researchers can confirm structural assignments and gain insight into the nature of the metal-ligand bonding. Computational tools are increasingly used to automate the targeted assembly of novel metal complexes for specific applications. chemrxiv.org

Moreover, computational modeling can be employed to predict the reactivity of this compound. For example, calculations can determine the activation energies for C-D bond cleavage, helping to rationalize the increased stability of deuterated ligands in catalytic applications. researchgate.net Theoretical studies can also model the electronic structure of coordination complexes, predicting how the deuterated ligand influences the properties and reactivity of the metal center. This predictive capability can accelerate the discovery of new catalysts by allowing for the virtual screening of complexes before their synthesis. chemrxiv.org

Focus Areas for Computational Modeling:

| Modeling Technique | Objective | Predicted Outcomes |

| Density Functional Theory (DFT) | Predict vibrational frequencies. | Accurate IR and Raman spectra for this compound and its complexes, aiding in experimental characterization. |

| Transition State Theory | Calculate reaction barriers and kinetic isotope effects. | Quantitative prediction of reaction rates and the impact of deuteration on catalyst stability and reactivity. researchgate.net |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of complexes in solution. | Insight into ligand flexibility, solvent interactions, and conformational changes during a reaction. |

Q & A

Q. What are the best practices for integrating Dimethyl-d<sup>6</sup>-cyanamide into multi-step synthetic pathways without isotopic loss?

- Methodological Answer : Avoid protic solvents and acidic/basic conditions that promote H/D exchange. Use protecting groups (e.g., silyl ethers) for reactive sites. Monitor deuterium retention at each step via offline MS or <sup>2</sup>H NMR. Optimize reaction time and temperature to balance yield and isotopic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。